molecular formula C10H11ClO2 B1275929 3-Isopropoxybenzoyl chloride CAS No. 214847-64-0

3-Isopropoxybenzoyl chloride

Cat. No. B1275929
M. Wt: 198.64 g/mol
InChI Key: WPIMBZGVPVKFDT-UHFFFAOYSA-N
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Description

The compound 3-Isopropoxybenzoyl chloride, while not directly synthesized or analyzed in the provided papers, is related to various benzoyl chloride derivatives and their applications in polymer and heterocyclic compound synthesis. These papers discuss the synthesis of different benzoyl chloride derivatives and their subsequent reactions to form various compounds, which can provide insight into the behavior of similar compounds like 3-Isopropoxybenzoyl chloride.

Synthesis Analysis

The synthesis of poly(3-hydroxybenzoate) involved the condensation of 3-(trimethylsiloxy)benzoyl chloride, which is a process that could be analogous to the synthesis of polymers using 3-Isopropoxybenzoyl chloride . The stereoselective synthesis of the 2-Isopropenyl-2,3-dihydrobenzofuran nucleus also highlights the use of benzoyl chloride derivatives in complex organic syntheses . These methods demonstrate the versatility of benzoyl chloride derivatives in synthesizing a wide range of chemical structures.

Molecular Structure Analysis

The molecular structure of benzoyl chloride derivatives plays a crucial role in their reactivity and the properties of the resulting compounds. For instance, the crystalline structure of poly(3-hydroxybenzoate) could only be obtained by solvent-induced crystallization, which suggests that the molecular structure of the monomer affects the polymerization process . Similarly, the structure of 3-Isopropoxybenzoyl chloride would influence its reactivity and the properties of the polymers or other compounds it forms.

Chemical Reactions Analysis

The papers describe various chemical reactions involving benzoyl chloride derivatives. For example, the synthesis of new liquid crystalline compounds involved the reaction of substituted phenyl derivatives with hydroxylamine hydrochloride . The synthesis of 1-arylindazole-3-carboxamides used a Buchwald–Hartwig intramolecular cyclization, which is a reaction that could potentially be applied to 3-Isopropoxybenzoyl chloride derivatives . These reactions showcase the chemical versatility of benzoyl chloride derivatives in forming heterocyclic compounds and other complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoyl chloride derivatives are influenced by their molecular structure. The glass transition and melting points of poly(3-hydroxybenzoate) were determined using differential scanning calorimetry, indicating the importance of these properties in the application of the synthesized polymers . The mesomorphic properties of synthesized liquid crystalline compounds and the optical properties of organic dyes further illustrate the diverse physical and chemical characteristics that can be achieved through the synthesis and modification of benzoyl chloride derivatives.

Scientific Research Applications

1. Binding to Anion Transport Proteins

3-Isopropoxybenzoyl chloride has potential relevance in studies involving the binding of hydroxybenzoic acids to anion transport proteins in human erythrocytes. These acids, including similar compounds to 3-isopropoxybenzoyl chloride, demonstrate the ability to displace chloride from binding sites on these proteins, indicating specific molecular interactions and potential applications in medicinal chemistry (Minami, Price, & Cutler, 1992).

2. Polymer Synthesis

In polymer chemistry, derivatives of 3-isopropoxybenzoyl chloride are used in the synthesis of linear and branched poly(3-hydroxybenzoates). These polymers exhibit interesting properties like solubility in various solvents and potential for creating amorphous or crystalline structures, essential for developing new materials (Kricheldorf, Zang, & Schwarz, 1982).

3. Photovoltaic Device Improvement

In the field of renewable energy, derivatives similar to 3-isopropoxybenzoyl chloride have been linked to graphene oxide to improve the performance of organic bulk heterojunction photovoltaic devices. Such modifications significantly enhance power conversion efficiency, demonstrating the compound's potential in energy-related applications (Stylianakis, Spyropoulos, Stratakis, & Kymakis, 2012).

Safety And Hazards

3-Isopropoxybenzoyl chloride is classified as an irritant . More detailed safety and hazard information is not available in the sources I found.

properties

IUPAC Name

3-propan-2-yloxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIMBZGVPVKFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406368
Record name 3-isopropoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropoxybenzoyl chloride

CAS RN

214847-64-0
Record name 3-isopropoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Combine 3-isopropoxybenzoic acid (50 mmol) and dichloromethane (100 mL). Cool in an ice bath. Add in dropwise fashion, oxalyl chloride (55 mmol). Allow the reaction mixture to warm to ambient temperature. After 2 h, concentrate in vacuo to obtain a residue. Use the title compound without further purification.
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